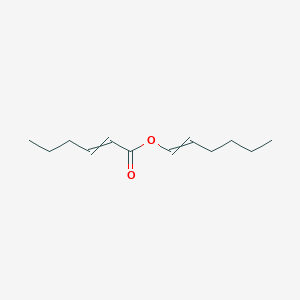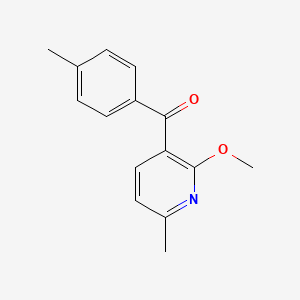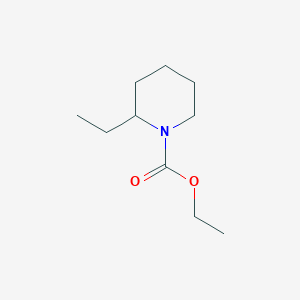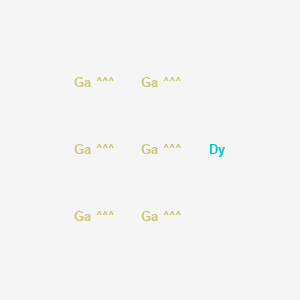
CID 78067053
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service (CAS) number 78067053 is a chemical entity with significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound with CAS number 78067053 involves specific reaction conditions and reagents. The preparation methods typically include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. These may include acids, bases, oxidizing agents, and reducing agents.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Industrial Production Methods
In industrial settings, the production of the compound with CAS number 78067053 is scaled up using optimized processes to ensure efficiency and cost-effectiveness. The industrial methods may involve:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis in controlled environments.
Continuous Processing: Continuous flow reactors may be employed for the production of the compound, allowing for continuous input of reactants and output of products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound with CAS number 78067053 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound to lower oxidation states.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Solvents: Organic solvents such as ethanol, methanol, and dichloromethane are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds.
Aplicaciones Científicas De Investigación
The compound with CAS number 78067053 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the production of materials, chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of the compound with CAS number 78067053 involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Inhibit Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: It may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Propiedades
Fórmula molecular |
DyGa6 |
|---|---|
Peso molecular |
580.84 g/mol |
InChI |
InChI=1S/Dy.6Ga |
Clave InChI |
WXCCPTDCCCOQRW-UHFFFAOYSA-N |
SMILES canónico |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Dy] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


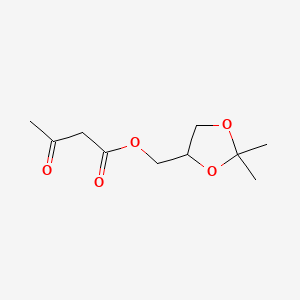
![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
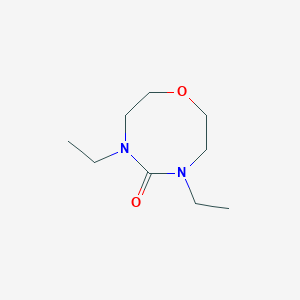
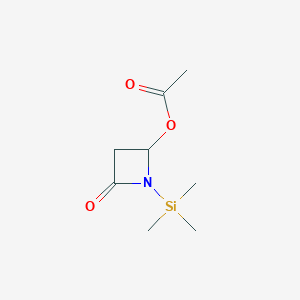
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
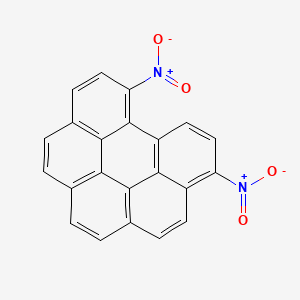

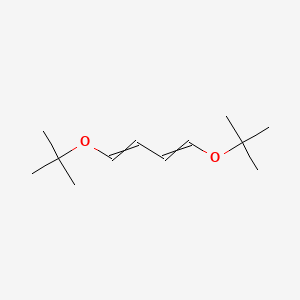
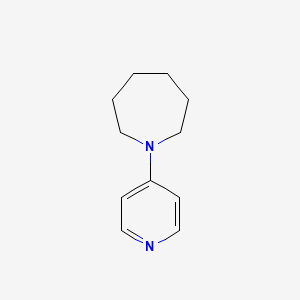
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
